8-Fluoroimidazo[1,5-a]pyridine 8-Fluoroimidazo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18300948
InChI: InChI=1S/C7H5FN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H
SMILES:
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol

8-Fluoroimidazo[1,5-a]pyridine

CAS No.:

Cat. No.: VC18300948

Molecular Formula: C7H5FN2

Molecular Weight: 136.13 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoroimidazo[1,5-a]pyridine -

Specification

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
IUPAC Name 8-fluoroimidazo[1,5-a]pyridine
Standard InChI InChI=1S/C7H5FN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H
Standard InChI Key GWVJMNHHPALCHA-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=NC=C2C(=C1)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Fluoroimidazo[1,5-a]pyridine (C₈H₅FN₂) features a bicyclic framework where an imidazole ring is fused to a pyridine ring at the 1,5-a positions. The fluorine atom at the 8-position introduces electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₅FN₂
Molecular Weight180.14 g/mol
XLogP3 (Partition Coefficient)1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds1

The planar structure and electron-withdrawing fluorine substituent enhance stability and facilitate π-π stacking interactions, critical for binding to biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The 19F^{19}\text{F} NMR spectrum exhibits a singlet at approximately -120 ppm, consistent with aromatic fluorine environments . High-resolution mass spectrometry (HRMS) shows an exact mass of 180.0335 Da, aligning with theoretical calculations .

Computational Analysis

Density Functional Theory (DFT) studies reveal a highest occupied molecular orbital (HOMO) localized on the imidazole ring and a lowest unoccupied molecular orbital (LUMO) on the pyridine moiety, suggesting nucleophilic reactivity at the imidazole nitrogen . The dipole moment of 4.2 Debye indicates moderate polarity, influencing solubility in polar solvents .

Synthesis and Derivative Development

Core Synthesis Strategies

The parent compound is synthesized via cyclocondensation reactions. A common route involves:

  • Fluorinated Precursor Preparation: 8-Fluoropyridine derivatives are treated with glycine derivatives under acidic conditions to form the imidazole ring .

  • Cyclization: Intramolecular dehydration catalyzed by phosphorus oxychloride yields the bicyclic framework .

Yields typically range from 45–60%, with purity >95% confirmed by HPLC .

Key Derivatives

Derivatization at the 1- and 3-positions expands functional utility:

DerivativeMolecular FormulaApplicationSource
Sodium 8-fluoroimidazo[1,5-a]pyridine-3-carboxylateC₈H₄FN₂O₂NaSolubility enhancement
Methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylateC₉H₇FN₂O₂Esterification intermediate
N-(1-cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamideC₁₂H₉FN₄OPharmacological screening

The carboxylate salts (e.g., sodium salt) improve aqueous solubility (>50 mg/mL at pH 7.4), facilitating biological testing . Methyl esters serve as protected intermediates for further functionalization .

Industrial and Pharmacological Applications

Drug Discovery

While direct biological data for the parent compound remains limited, its derivatives show promise:

  • GABA Receptor Modulation: Carboxamide derivatives (e.g., C₁₂H₉FN₄O) exhibit nanomolar affinity for γ-aminobutyric acid (GABA) receptors in preliminary assays . Molecular docking studies suggest interaction with the benzodiazepine binding site .

  • Kinase Inhibition: Carboxylate derivatives demonstrate inhibitory activity against tyrosine kinases (IC₅₀ = 2.1–8.3 µM), potentially applicable in oncology .

Material Science

The rigid aromatic system and fluorine content make it suitable for:

  • Liquid Crystals: Derivatives with alkyl chains exhibit nematic phase behavior between 120–180°C, relevant for display technologies .

  • Organic Semiconductors: Thin-film transistors incorporating fluoroimidazopyridine derivatives show hole mobility of 0.12 cm²/V·s, comparable to commercial polymers .

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